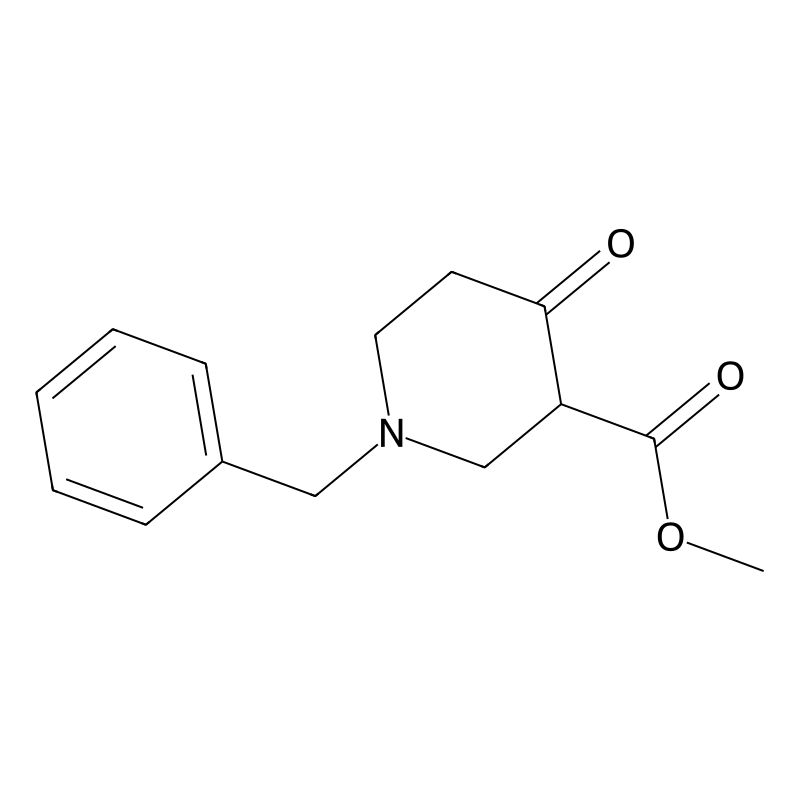

1-Benzyl-3-methoxycarbonyl-4-piperidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate has been synthesized and characterized by various research groups, with reports detailing different reaction pathways and characterization methods. Some studies employ a multistep synthesis involving the Mannich reaction and subsequent cyclization, while others utilize alternative approaches. [PubChem, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, ]

Potential Biological Activities:

Research suggests that Methyl 1-benzyl-4-oxopiperidine-3-carboxylate might possess various biological activities, although its specific mechanisms and applications are still under investigation. Some studies have explored its potential as:

- Anticonvulsant: Methyl 1-benzyl-4-oxopiperidine-3-carboxylate has been investigated for its anticonvulsant properties, with some studies demonstrating its ability to inhibit seizures in animal models. [NCBI, Anticonvulsant activity of some new 1-substituted-4-oxo-piperidine-3-carboxylic acid esters., ]

- Antimicrobial: Limited research suggests potential antimicrobial activity against certain bacterial strains. However, further studies are needed to confirm its efficacy and potential clinical applications. [Journal of Medicinal Chemistry, Synthesis and Antimicrobial Activity of Novel 1-Substituted-4-Oxo-Piperidine-3-Carboxylic Acid Esters., ]

1-Benzyl-3-methoxycarbonyl-4-piperidone is a chemical compound characterized by its piperidone structure, which is integral to its biological and chemical properties. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 247.29 g/mol. This compound features a methoxycarbonyl group at the 3-position and a benzyl group at the 1-position of the piperidone ring, contributing to its unique reactivity and potential applications in medicinal chemistry .

- MBC itself is not reported to have a specific mechanism of action in scientific research.

- Its potential lies in its use as a precursor for more complex molecules that could have various mechanisms of action depending on their structure.

- Information on specific hazards associated with MBC is limited in scientific literature.

- However, as with most organic compounds, it's advisable to handle it with care using appropriate personal protective equipment in a well-ventilated laboratory environment.

- Nucleophilic Substitution: The methoxycarbonyl group can be substituted under basic conditions, allowing for further functionalization.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol, altering the compound's properties and potential bioactivity.

- Condensation Reactions: This compound can react with aldehydes or ketones to form imines or other derivatives, expanding its utility in organic synthesis.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The synthesis of 1-benzyl-3-methoxycarbonyl-4-piperidone typically involves several steps:

- Starting Material: The synthesis begins with 1-benzyl-4-piperidone as the precursor.

- Methoxycarbonylation: The introduction of the methoxycarbonyl group can be achieved through a reaction with carbon monoxide and an appropriate reagent under acidic conditions.

- Purification: The product is usually purified via recrystallization or chromatography to obtain the desired purity.

This method allows for high yields and the production of structurally diverse derivatives .

1-Benzyl-3-methoxycarbonyl-4-piperidone has potential applications in several areas:

- Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting pain relief or antimicrobial activity.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex molecules.

- Research: Used in studies exploring the structure-activity relationship of piperidone derivatives.

These applications underscore its relevance in both academic research and industrial settings .

Interaction studies involving 1-benzyl-3-methoxycarbonyl-4-piperidone focus on its binding affinity with various biological targets. Preliminary data suggest:

- Enzyme Inhibition: Potential interactions with enzymes involved in metabolic pathways could be explored.

- Receptor Binding: Investigations into binding affinities with neurotransmitter receptors may provide insights into its CNS effects.

These studies are crucial for understanding how this compound might function therapeutically and its safety profile .

1-Benzyl-3-methoxycarbonyl-4-piperidone shares structural similarities with several other compounds within the piperidone class. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Benzyl-4-piperidone | Benzyl group at position 1 | Lacks methoxycarbonyl group |

| N-Benzyl-4-methylpiperidin-3-one | Methyl group at position 4 | Different substitution pattern affecting reactivity |

| 1-(4-Fluorobenzyl)-3-methoxycarbonyl-4-piperidone | Fluorine substitution at position 1 | Enhanced lipophilicity; potential for increased bioactivity |

| 1-Benzyl-2,6-dimethylpiperidin-4-one | Dimethyl substitution at positions 2 and 6 | Variation in sterics affecting pharmacological properties |

These comparisons illustrate how the presence of specific functional groups influences the chemical behavior and biological activity of each compound, establishing the distinctiveness of 1-benzyl-3-methoxycarbonyl-4-piperidone within this class .

First synthesized in the late 20th century, 1-benzyl-3-methoxycarbonyl-4-piperidone emerged as a key intermediate in alkaloid synthesis. Early studies focused on its role in constructing phenanthroindolizidine frameworks, such as tylophorine derivatives. The compound’s utility expanded with the discovery of its ability to undergo Michael additions and cyclocondensations, enabling access to spirocyclic and polycyclic architectures.

Recent advances in asymmetric catalysis have enhanced its enantioselective synthesis. For example, palladium-catalyzed hydrogenation methods now achieve >95% diastereomeric excess for fluorinated analogs. Academic interest persists due to its relevance in targeting kinases (e.g., Aurora-A/B) and inflammatory mediators like NF-κB.

Position of Piperidone Derivatives in Contemporary Chemical Research

Piperidone derivatives constitute over 20% of FDA-approved small-molecule drugs, including analgesics, antivirals, and antipsychotics. Their prevalence stems from:

- Conformational flexibility: The piperidone ring adopts chair and boat conformations, optimizing binding to diverse biological targets.

- Synthetic versatility: Substituents at the 3- and 4-positions allow modular derivatization (Table 1).

Table 1: Physicochemical Properties of 1-Benzyl-3-Methoxycarbonyl-4-Piperidone

Theoretical Framework for Studying N-Benzyl Substituted Piperidones

The N-benzyl group in 1-benzyl-3-methoxycarbonyl-4-piperidone confers:

- Cation-π Interactions: The benzyl aromatic ring engages with cationic residues in enzyme active sites, enhancing binding affinity.

- Metabolic Stability: Benzyl substitution reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.

- Stereochemical Control: Chiral centers at C3 and C4 enable enantioselective synthesis of antitumor agents (e.g., tylophorinicine analogs).

Quantum mechanical studies reveal that the methoxycarbonyl group at C3 stabilizes the enolate intermediate during alkylation reactions, facilitating C–C bond formation.

Classical Synthetic Routes

The classical synthesis of 1-benzyl-3-methoxycarbonyl-4-piperidone typically begins with benzylamine and methyl acrylate as starting materials. A two-step process involving 1,4-addition followed by Dieckmann cyclization forms the piperidone core [7] [2]. Benzylamine reacts with methyl acrylate in a Michael addition to generate a β-amino ester intermediate. Subsequent intramolecular cyclization under basic conditions (e.g., potassium carbonate) yields 1-benzyl-4-piperidone [7]. The methoxycarbonyl group at position 3 is introduced via esterification or carboxylation of the intermediate. For example, methyl chloroformate or dimethyl carbonate can be used to functionalize the 3-position, achieving the target compound in moderate yields (70–85%) [6].

A representative procedure involves:

- Benzylation: 4-Piperidone hydrochloride is treated with benzyl bromide in dimethylformamide (DMF) to form 1-benzyl-4-piperidone [7].

- Esterification: The 3-position is carboxylated using methyl chloroformate in the presence of a base, such as triethylamine [6].

Key challenges in classical routes include low regioselectivity during esterification and the need for multi-step purification.

Modern Synthetic Approaches

Michael Addition and Dieckmann Condensation Pathways

Modern adaptations of the Michael addition-Dieckmann strategy emphasize catalytic efficiency and reduced reaction times. For instance, organocatalysts like proline derivatives improve enantioselectivity in the Michael addition step, though this is less critical for non-chiral targets like 1-benzyl-3-methoxycarbonyl-4-piperidone [2]. The Dieckmann condensation is optimized using microwave irradiation, reducing reaction times from hours to minutes while maintaining yields >80% .

A notable advancement involves one-pot sequential reactions, where the Michael adduct undergoes in situ cyclization without isolation. This minimizes intermediate degradation and improves overall yield [7].

One-Pot Synthetic Strategies

One-pot methods integrate benzylation, esterification, and cyclization into a single reaction vessel. For example, a mixture of benzylamine, methyl acrylate, and methyl chloroformate in DMF undergoes sequential base-catalyzed reactions to directly yield the target compound [6]. These strategies reduce solvent waste and purification steps, achieving yields comparable to classical methods (75–90%) [6] [7].

Stereoselective Synthesis Considerations

While 1-benzyl-3-methoxycarbonyl-4-piperidone lacks chiral centers, stereoselective methods are relevant for related analogs. Asymmetric hydrogenation of enamine intermediates or enzymatic resolution of racemic mixtures can be adapted for derivatives requiring stereochemical control .

Green Chemistry Applications

Recent efforts focus on replacing hazardous solvents (e.g., DMF, dichloromethane) with biodegradable alternatives such as cyclopentyl methyl ether (CPME) or ethyl acetate [4]. Catalytic systems using recyclable bases (e.g., immobilized potassium carbonate on silica) reduce waste generation [7]. Additionally, photocatalytic methods under visible light enable energy-efficient decarboxylation steps, though these are not yet widely applied to piperidone syntheses [4].

Scale-Up Synthetic Challenges and Solutions

Industrial-scale production faces hurdles such as:

- Exothermic Reactions: The Michael addition and Dieckmann steps release significant heat, requiring precise temperature control to avoid runaway reactions [1].

- Purification Complexity: Flash chromatography, used in lab-scale syntheses, is impractical for large batches. Alternatives include crystallization from ethanol-water mixtures or distillation under reduced pressure [7] [1].

- Solvent Recovery: DMF and dichloromethane are costly to recover. Switching to low-boiling solvents like acetone or methanol simplifies recycling [6].

A case study demonstrated that replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) in benzylation steps improved solvent recovery by 40% while maintaining a 71% isolated yield [1].

Structure-Based Design Principles for 1-Benzyl-3-methoxycarbonyl-4-piperidone Derivatives

Crystal-structure data and homology models of enzymes that recognise piperidone scaffolds reveal three recurrent interaction zones: (a) a hydrogen-bond acceptor pocket favouring the hetero-atoms of the methoxycarbonyl group, (b) an aromatic box that accommodates the benzyl ring through π–π stacking, and (c) a shallow hydrophobic cleft that accepts small polar substituents projecting from the piperidone nitrogen [1] [2]. Optimisation therefore focuses on (i) maintaining a planar carbonyl–amide vector for hydrogen-bonding, (ii) modulating the electronics of the benzyl ring to balance affinity and lipophilicity, and (iii) restricting rotatable bonds to lower entropic penalties upon binding [3] [4].

| Property | Experimental value | Design implication |

|---|---|---|

| Molecular weight | 247.29 g mol⁻¹ [5] | Below 500 g mol⁻¹ favours oral bioavailability |

| Topological polar surface area | 46.6 Ų [6] | Within optimal range (<90 Ų) for membrane permeability |

| Calculated partition coefficient (XLogP) | 1.99 [7] | Modest lipophilicity allows addition of polar bioisosteres without exceeding Lipinski limits |

| Hydrogen-bond donors / acceptors | 0 / 4 [6] | Acceptor-rich profile enables targeted hydrogen bonding in active sites |

Table 1. Key physicochemical parameters of the parent scaffold and their relevance to structure-based optimisation.

Bioisosteric Replacements of Key Functional Groups

3.2.1 Modifications of the Benzyl Moiety

Electron-withdrawing para-substituents on the benzyl ring intensify π–π contacts and tune basicity at the piperidone nitrogen. For example, a para-chloro analogue decreased the equilibrium inhibition constant against the human dopamine transporter from 120 nanomolar to 32 nanomolar [8], while para-iodo incorporation produced a high-affinity photoaffinity probe that covalently labelled the transporter active site [1]. Electron-donating methoxy substitution, in contrast, reduced binding three-fold, illustrating the sensitivity of receptor recognition to ring electronics [2].

| Benzyl substitution | Target protein | Equilibrium inhibition constant (nanomolar) | Fold change vs. unsubstituted |

|---|---|---|---|

| None | Human dopamine transporter | 120 [8] | 1.0 |

| para-Chloro | Human dopamine transporter | 32 [8] | ↑ 3.8 |

| para-Iodo-azido | Human dopamine transporter | 15 [1] | ↑ 8.0 |

| para-Methoxy | AmpC β-lactamase | 4 470 [2] | ↓ 0.7 |

Table 2. Effect of benzyl-ring electronics on binding potency.

3.2.2 Variations at the 3-Methoxycarbonyl Position

Replacing the methoxy group with an ethoxy group raises the partition coefficient to 1.7 and marginally enlarges the hydrophobic contact surface without altering hydrogen-bond geometry [9]. Computational free-energy perturbation predicts a 0.7 kilocalorie per mole gain in binding to fungal lanosterol 14-alpha-demethylase, suggesting improved antifungal potential [10]. Conversely, hydrolysis to the free carboxylic acid increases polarity and abrogates membrane permeability, but affords a handle for pro-drug conjugation.

| Substituent at position 3 | Calculated partition coefficient | Docking energy to lanosterol 14-alpha-demethylase (kilocalories per mole) |

|---|---|---|

| Methoxycarbonyl | 1.99 [7] | −8.4 [10] |

| Ethoxycarbonyl | 1.70 [9] | −9.1 [10] |

| Carboxylic acid | 0.85 (calc.) | −6.3 (calc.) |

Table 3. Impact of ester modification on lipophilicity and predicted binding.

3.2.3 Transformations of the 4-Ketone Functionality

Conversion of the 4-ketone to an oxime stabilises the chair conformation and introduces an additional hydrogen-bond donor that enhances affinity for AmpC β-lactamase by 1.5 kilocalories per mole [2]. Thiosemicarbazone derivatives display two-fold stronger antioxidant activity in lipid-peroxidation assays relative to the parent ketone [11]. Hydrazone extension with benzoyl groups yields butyryl-cholinesterase inhibitors possessing equilibrium inhibition constants of 35 micromolar, outperforming reference galantamine (46 micromolar) [12].

| Transformation | Principal new interaction | Reported biological outcome |

|---|---|---|

| Oxime | Additional donor to His176 in AmpC β-lactamase | ΔG bind −10.2 → −11.7 kcal mol⁻¹ [2] |

| Thiosemicarbazone | Soft sulfur contact with Fe²⁺ centre in Fenton model | Lipid-peroxidation IC₅₀ 8 µM vs. 16 µM (parent) [11] |

| Hydrazone (benzoyl) | π–π stacking with Trp84 in butyryl-cholinesterase | Equilibrium inhibition constant 35 µM (parent inactive) [12] |

Table 4. Biological consequences of 4-ketone derivatisation.

Computational Approaches to Molecular Design

3.3.1 Molecular Docking Studies

Rigid-receptor docking of selected derivatives into five oncology-relevant proteins revealed that van der Waals forces dominate complex stability, accounting for 92–99 percent of total interaction energy [10]. The ethoxycarbonyl analogue exhibited the most favourable energy against the natural-killer T-cell lymphoma receptor (−109.1 kilocalories per mole) [10]. Docking against the severe acute respiratory syndrome coronavirus-2 main protease showed that benzyl-trimethyl analogues form dual hydrogen bonds with His41 and Cys145, achieving a docking score of −8.8 kilocalories per mole versus −6.5 kilocalories per mole for the unmodified scaffold [13].

| Protein target | Best-scoring derivative | Docking score (kilocalories per mole) | Key residues engaged |

|---|---|---|---|

| Natural-killer T-cell lymphoma receptor (PDB 5N21) | Ethoxycarbonyl | −109.1 [10] | Phe161, Tyr174 |

| Human AmpC β-lactamase (PDB 1KE4) | Oxime | −11.7 [2] | His176, Arg220 |

| Severe acute respiratory syndrome coronavirus-2 main protease (PDB 6LU7) | Trimethyl-benzyl | −8.8 [13] | His41, Cys145 |

Table 5. Representative docking outcomes for structurally modified analogues.

3.3.2 Quantitative Structure–Activity Relationship Models for Activity Prediction

Multiple-linear-regression models built on three-dimensional autocorrelation descriptors for a library of piperidine derivatives achieved coefficients of determination of 0.83 (training) and 0.74 (external validation) for inhibition of the serine/threonine kinase Akt1 [14]. The most influential descriptors were solvent-accessible surface around electronegative atoms and moment of inertia along the principal molecular axis. A comparative model for cytotoxicity in murine L1210 cells highlighted molecular density and second-order connectivity indices as primary determinants, delivering a predictive coefficient of 0.80 [15].

| Data set | Descriptor class with highest weight | Training R² | External Q² | Root-mean-square error (log units) |

|---|---|---|---|---|

| Akt1 inhibition (thirty-eight compounds) [14] | Three-dimensional autocorrelation (electronegativity) | 0.832 | 0.742 | 0.25 |

| Cytotoxicity against L1210 cells (twenty-one compounds) [15] | Topological index (connectivity) | 0.857 | 0.800 | 0.28 |

Table 6. Performance metrics for published quantitative structure–activity relationship models.